

Application Note: HPLC Analysis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

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Compound of Interest

Compound Name:	2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
Cat. No.:	B1301261

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid** (CAS: 54574-82-2) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.^[1] While a specific validated method for this compound is not widely published, this note details a robust starting method based on the analysis of structurally similar compounds, such as other benzophenone derivatives and benzoic acids.^{[2][3][4]} The provided methodology is intended as a foundation for method development and validation in a research or quality control setting.

Introduction

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is a complex organic molecule with a molecular weight of 369.45 g/mol.^[5] Its structure, featuring a substituted benzophenone core, suggests its potential use as a UV absorber or as an intermediate in chemical synthesis.^[6] Accurate and precise quantification is essential for purity assessment, stability studies, and quality control. This application note outlines a reliable RP-HPLC method suitable for these purposes. The method leverages a C18 stationary phase, which is effective for retaining and separating aromatic and moderately nonpolar analytes like the target compound.

Experimental Protocol

Recommended Materials and Equipment

- HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Reagents:
 - Acetonitrile (ACN), HPLC grade.
 - Water, HPLC grade or ultrapure.
 - Formic Acid (HCOOH), LC-MS grade (\geq 99%).
 - Methanol, HPLC grade.
 - Reference Standard: **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid**, \geq 99% purity.
- Glassware & Consumables: Class A volumetric flasks, autosampler vials with septa, 0.45 μ m syringe filters.

Preparation of Solutions

- Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Degas before use.
- Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas before use.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

- Working Standard & Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following table summarizes the recommended HPLC instrument parameters.

Parameter	Recommended Setting
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Acetonitrile
Gradient Program	0-15 min: 40% to 95% B 15-17 min: 95% B 17-18 min: 95% to 40% B 18-25 min: 40% B (Re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	UV/PDA
Detection Wavelength	285 nm (or as determined by UV scan)
Run Time	25 minutes

HPLC Analysis Workflow

The general workflow for the analysis is depicted below.

Figure 1. HPLC Analysis Workflow

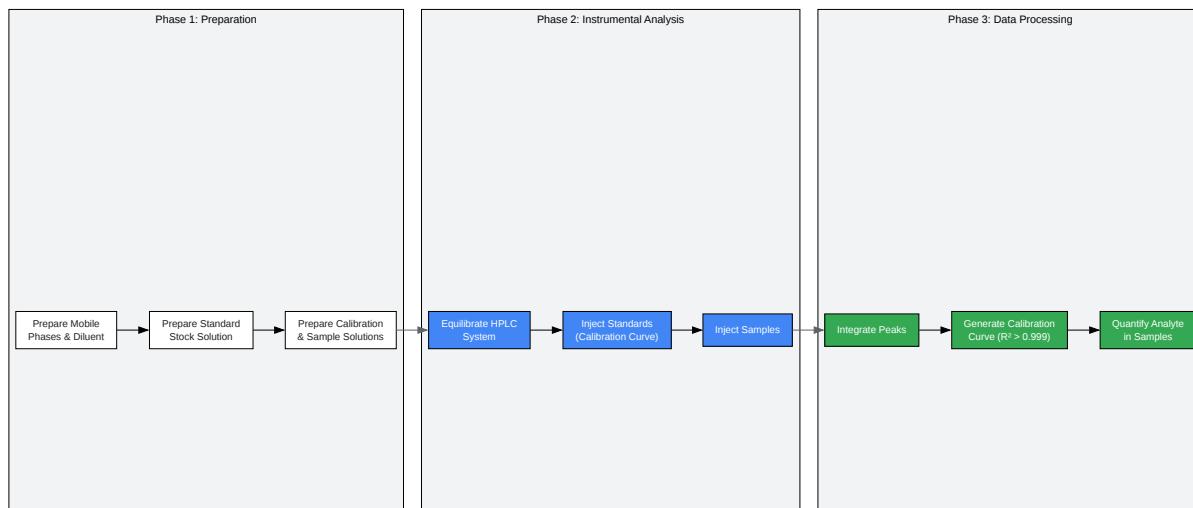
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Figure 1. HPLC Analysis Workflow

Data and System Suitability

For a method to be considered valid for analysis, the HPLC system must pass system suitability testing. The following are typical criteria.

Table 1: Typical System Suitability Test (SST) Criteria

Parameter	Acceptance Criteria	Purpose
Tailing Factor (T)	$0.8 \leq T \leq 1.5$	Ensures peak symmetry.
Theoretical Plates (N)	> 2000	Measures column efficiency.

| Repeatability (%RSD) | $\leq 2.0\%$ (for $n \geq 5$ injections) | Confirms precision of the instrument. |

Method Validation Parameters

This method should be fully validated according to ICH guidelines before use in a regulated environment. Table 2 outlines key validation parameters and their typical acceptance criteria.

Table 2: Example Method Validation Parameters & Acceptance Criteria

Parameter	Typical Acceptance Criteria
Linearity	Correlation Coefficient (R^2) ≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0% at three concentration levels
Precision (Repeatability)	Relative Standard Deviation (%RSD) $\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-Noise Ratio (S/N) $\geq 3:1$ (To be determined experimentally)
Limit of Quantitation (LOQ)	Signal-to-Noise Ratio (S/N) $\geq 10:1$ (To be determined experimentally)

| Specificity | Peak is pure and free from interference from placebo/impurities |

Conclusion

The protocol described provides a solid and reliable starting point for the HPLC analysis of **2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid**. The reverse-phase method with a C18 column and a gradient elution of acetonitrile and acidified water is expected to yield excellent separation and peak shape. Researchers should perform a full method validation to establish linearity, accuracy, precision, and sensitivity for their specific application and sample matrix.

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